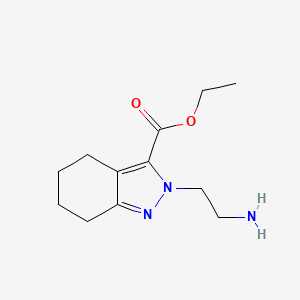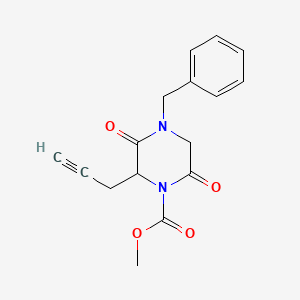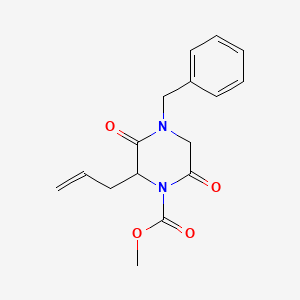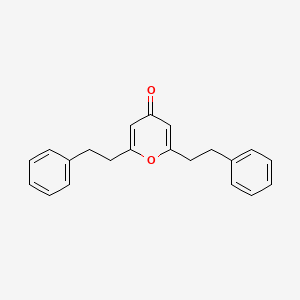
2,6-Diphenethyl-4H-pyran-4-one
Vue d'ensemble
Description
“2,6-Diphenethyl-4H-pyran-4-one” is a chemical compound with the molecular formula C21H20O2 .
Synthesis Analysis
The synthesis of pyran derivatives, such as “2,6-Diphenethyl-4H-pyran-4-one”, can be achieved via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of “2,6-Diphenethyl-4H-pyran-4-one” consists of 21 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 304.382 Da and the monoisotopic mass is 304.146332 Da .Applications De Recherche Scientifique
Chemistry and Synthesis
- Podands and Crown Ether Derivatives : New derivatives of 4H-Pyran-4-one podands were prepared for potential applications in molecular recognition and complexation studies (Shahrisa & Banaei, 2000).
- Photoreactive Properties : The photoreaction of 2,6-Diphenyl-4H-pyran-4-one has been studied, revealing its potential in photochemical applications (Sugiyama, Sato & Kashima, 1970).
- One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for 2-Amino-4H-pyrans, important in pharmaceutical and organic synthesis, have been developed (Zonouzi, Kazemi & Nezamabadi, 2006).
Biological and Pharmaceutical Applications
- Anticancer and Antioxidant Agents : Steroidal 2H-pyrans synthesized using 4H-pyran derivatives exhibited moderate to good anticancer activity and good antioxidant activity (Shamsuzzaman et al., 2015).
- Biocatalytic Applications : Biocatalytic tandem multicomponent reactions using 2-Amino-4H-pyran synthesis showed potential for generating libraries of compounds with antitumor activities (Yang et al., 2020).
Material Science and Physical Chemistry
- Photolysis Studies : Research on the photolysis of 4H-pyran derivatives indicated potential applications in material science and photochemistry (Ishibe, Sunami & Odani, 1973).
- Electronic Structure Analysis : Studies on the dipole moments and electronic structure of 4H-pyran derivatives provided insights into their electronic and photophysical properties (Schroth, Spitzner & Minkin, 1993).
Organic Chemistry and Reactions
- Reactivity with Isocyanates : 4H-Pyran derivatives have been shown to react with activated isocyanates, indicating their utility in organic synthesis (Allan, Chang & Reynolds, 1974).
Safety and Hazards
The safety data sheet for “2,6-Diphenethyl-4H-pyran-4-one” suggests that it may be harmful if swallowed and can cause serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Propriétés
IUPAC Name |
2,6-bis(2-phenylethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLUOBQROJHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C=C(O2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate](/img/structure/B3272026.png)
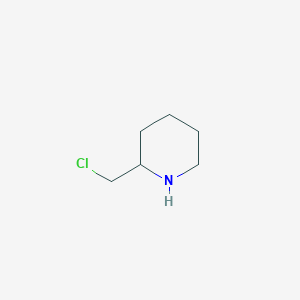
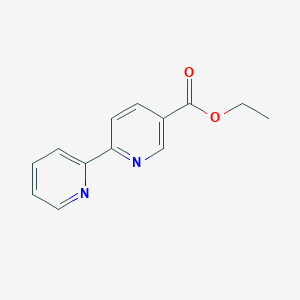
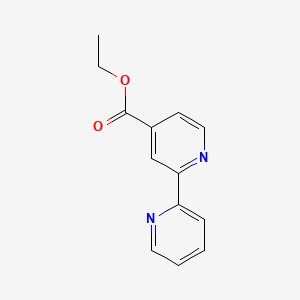
![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)


![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
